molecular formula C19H19F3N6O B605708 AWZ1066S CAS No. 2239272-16-1

AWZ1066S

货号 B605708
CAS 编号: 2239272-16-1
分子量: 404.3972
InChI 键: IZFVCNUAPFSNCO-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AWZ1066S is a highly specific anti-Wolbachia drug candidate. It was developed for a short-course treatment of filariasis . AWZ1066S shows superior efficacy to existing anti-Wolbachia therapies in validated preclinical models of Wolbachia infection . It has drug metabolism/pharmacokinetic (DMPK) characteristics that are compatible with a short therapeutic regimen of 7 days or less .


Molecular Structure Analysis

AWZ1066S has a chemical formula of C19H19F3N6O, an exact mass of 404.16, and a molecular weight of 404.397 .


Chemical Reactions Analysis

AWZ1066S was selected through a lead optimization program focused on balancing efficacy, safety, and DMPK features of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening .


Physical And Chemical Properties Analysis

AWZ1066S is a unique narrow-spectrum anti-Wolbachia compound with no general antibiotic properties and rapid bactericidal kinetics .

科学研究应用

AWZ1066S的独特之处在于其能够针对引起这些疾病的寄生线虫中的Wolbachia细菌内共生体。通过消除超过90%的Wolbachia,先前的人体试验表明AWZ1066S可以导致成年雌性寄生虫的永久不孕,并实现安全的巨大杀虫效果。AWZ1066S以其高效性、安全性和药物代谢/药代动力学(DMPK)特性脱颖而出,相对于现有疗法具有显著优势。

与当前的抗Wolbachia疗法相比,AWZ1066S在感染的临床模型中表现出卓越的疗效。其药物代谢和药代动力学特性与短疗程(7天或更短)相容,使其有可能成为热带病治疗领域的潜在改变者。该分子的开发可能会显著影响全球消除鞭虫病和淋巴丝虫病的计划,潜在地将消除时间从几十年缩短到几年 (Hong et al., 2019)

作用机制

AWZ1066S works by targeting the Wolbachia bacterial endosymbiont of the causative nematodes . It is a highly potent, specific, and orally active anti-Wolbachia agent with an EC50 value of 121 nM . AWZ1066S is also a weak CYP2C9 inhibitor and a weak CYP3A4 inducer with IC50 values of 9.7 μM and 37 uM, respectively .

安全和危害

AWZ1066S is in the early stages of clinical development. For safety reasons, a sequential, ascending dose design is being used . The study is double-blind, and placebo-controlled . All research activities are conducted within a dedicated Phase 1 Clinical Research Facility .

未来方向

AWZ1066S is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis . It is currently being tested in a Phase 1, first in human study, to assess the safety, tolerability, and pharmacokinetics of ascending single and multiple oral doses of AWZ1066S in healthy volunteers .

属性

IUPAC Name

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVCNUAPFSNCO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。